molecular formula C15H13BrO3 B2882343 2-Bromo-4-methylphenyl 3-methoxybenzoate CAS No. 692757-46-3

2-Bromo-4-methylphenyl 3-methoxybenzoate

Cat. No.: B2882343
CAS No.: 692757-46-3
M. Wt: 321.17
InChI Key: JSGJHMCCWJTMJG-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl 3-methoxybenzoate is a synthetic ester compound of interest in organic chemistry and materials science research. While specific biological or pharmacological data for this exact compound is not extensively reported in the literature, its molecular structure, featuring a brominated phenyl ring and a methoxybenzoate group, suggests its potential utility as a versatile chemical building block. Compounds with similar bromo- and methoxy-substituted aromatic systems are frequently employed in the synthesis of more complex organic molecules, including Schiff base ligands and polymers . Research on analogous structures indicates that such compounds can serve as precursors for the development of materials with non-linear optical (NLO) properties or as intermediates in pharmaceutical research . The presence of the bromine atom makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental to constructing biaryl systems. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate personal protective equipment and under strict safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-methylphenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-10-6-7-14(13(16)8-10)19-15(17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGJHMCCWJTMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 4 Methylphenyl 3 Methoxybenzoate

Retrosynthetic Disconnections and Strategic Bond Formations

Retrosynthetic analysis is a powerful method for devising a synthetic plan by deconstructing a target molecule into simpler, commercially available starting materials. The most logical retrosynthetic disconnection for 2-Bromo-4-methylphenyl 3-methoxybenzoate is the ester linkage (C-O bond). youtube.com This bond can be formed through several esterification protocols.

This primary disconnection yields two key synthons: a 2-bromo-4-methylphenoxide (or its corresponding phenol) and a 3-methoxybenzoyl cation (or its corresponding carboxylic acid/acyl halide). The synthetic equivalents for these synthons are 2-bromo-4-methylphenol (B149215) and 3-methoxybenzoic acid , respectively.

The synthesis of these two precursors thus becomes the central focus. The preparation of 2-bromo-4-methylphenol requires a regioselective bromination of 4-methylphenol (p-cresol), a significant challenge due to the activating nature of the hydroxyl and methyl groups. The synthesis of 3-methoxybenzoic acid is more straightforward as it is a commercially available reagent. Therefore, the strategic bond formations to be considered are the regioselective ortho-bromination of a substituted phenol (B47542) and the subsequent esterification.

Esterification Protocols for 3-Methoxybenzoic Acid Derivatives

The formation of the aryl ester bond between 2-bromo-4-methylphenol and 3-methoxybenzoic acid is a critical step in the synthesis. Both classical and modern catalytic methods can be employed for this transformation.

Classical methods for ester synthesis often involve harsh conditions or the use of highly reactive intermediates. One of the most fundamental methods is the Fischer-Speier esterification , which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. epfl.chorganic-chemistry.org While effective for simple alcohols, its application to phenols can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group and the reversible nature of the reaction. scienceinfo.com Driving the equilibrium towards the product requires measures like removing water azeotropically or using a large excess of one reactant. organic-chemistry.org

A more common classical approach for phenols involves the activation of the carboxylic acid. 3-Methoxybenzoic acid can be converted to a more electrophilic 3-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with 2-bromo-4-methylphenol, often in the presence of a non-nucleophilic base like pyridine (B92270), to yield the desired ester. This method is generally efficient but generates stoichiometric amounts of waste and requires handling of moisture-sensitive acyl chlorides.

Modern catalytic methods offer milder reaction conditions and are often more suitable for complex or sensitive substrates. The Steglich esterification is a prominent example, utilizing a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. rsc.orgnih.gov The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then intercepts this intermediate to form an N-acylpyridinium salt, which is a potent acylating agent. nih.gov This "active ester" is then attacked by the phenolic hydroxyl group of 2-bromo-4-methylphenol to form the final product, regenerating the DMAP catalyst. A significant advantage of the Steglich protocol is its mild, often room-temperature, conditions, which enhances functional group tolerance. organic-chemistry.orgjove.com

MethodReagentsCatalystTypical ConditionsAdvantagesDisadvantages
Fischer-Speier 3-Methoxybenzoic acid, 2-Bromo-4-methylphenolH₂SO₄ or p-TsOHReflux, water removalInexpensive reagentsReversible, harsh conditions, often low yield for phenols epfl.chscienceinfo.com
Acyl Chloride 3-Methoxybenzoyl chloride, 2-Bromo-4-methylphenolPyridine (base)0°C to RTHigh reactivity, generally good yieldsMoisture sensitive reagents, stoichiometric waste
Steglich 3-Methoxybenzoic acid, 2-Bromo-4-methylphenolDCC or EDC, DMAPRoom temperature, inert solvent (e.g., DCM, THF)Mild conditions, high yields, good for hindered substrates rsc.orgorganic-chemistry.orgStoichiometric carbodiimide use, byproduct (DCU) removal can be difficult researchgate.net

Regioselective Bromination of Substituted Phenols

The synthesis of the 2-bromo-4-methylphenol precursor is challenging due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring of 4-methylphenol. Both are activating, ortho-, para-directing groups. libretexts.org Since the para-position is occupied by the methyl group, electrophilic attack is directed to the two ortho-positions (C2 and C6). The primary challenge is to achieve selective mono-bromination at the C2 position while preventing the formation of the 2,6-dibromo-4-methylphenol (B1582163) byproduct. google.com

Direct bromination of 4-methylphenol (p-cresol) using molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is the most direct approach. However, the high reactivity of the phenol ring often leads to over-bromination. google.com Achieving high selectivity for the mono-brominated product requires careful control of reaction conditions. Research has shown that factors such as the solvent, temperature, and rate of addition of the brominating agent are critical.

For instance, using a continuous-flow process where bromine and p-cresol (B1678582) solutions are mixed immediately before entering a reactor can significantly improve selectivity for 2-bromo-4-methylphenol by minimizing the contact time between the product and unreacted bromine. google.com Other studies have demonstrated that conducting the bromination with NBS in polar protic solvents like methanol (B129727), in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH), can provide excellent yields and selectivity for the ortho-mono-brominated product. mdpi.comnih.govnih.gov The acid is believed to protonate the NBS, generating a more reactive electrophile, while the solvent choice influences reaction rates. nih.gov

Brominating AgentSolventCatalyst/AdditiveTemperatureYield of 2-bromo-4-methylphenolReference
Bromine (Br₂)ChloroformNone-20 to -15 °C96.7% google.com
Bromine (Br₂)ChlorobenzeneNoneRoom Temperature>90% google.com
N-Bromosuccinimide (NBS)Methanolp-TsOH (10 mol%)Room Temperature92% nih.gov

Directed ortho-metalation (DoM) offers an alternative and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of the adjacent ortho-proton. baranlab.orgorganic-chemistry.org

For the synthesis of 2-bromo-4-methylphenol, the phenolic hydroxyl group itself is too acidic and would be deprotonated by the organolithium base. Therefore, it must first be converted into a suitable DMG. Common choices for protecting the hydroxyl group and turning it into a powerful DMG include carbamates (e.g., -OC(O)NEt₂) or methoxymethyl (MOM) ethers (-OMOM).

The synthetic sequence would involve:

Protection: Conversion of the hydroxyl group of 4-methylphenol to a DMG (e.g., an O-carbamate).

Lithiation: Treatment with a strong lithium base (e.g., s-BuLi in THF at -78 °C) to selectively deprotonate the C2 position. wikipedia.org

Halogenation: Quenching the resulting aryllithium intermediate with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom at the ortho position.

Deprotection: Removal of the directing group to reveal the free phenol.

This multi-step process, while longer than direct electrophilic bromination, provides exceptional control over regioselectivity, making it a valuable strategy for avoiding isomeric mixtures. wikipedia.org

Metal-Catalyzed Cross-Coupling for Aryl-Oxygen Bond Formation

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, including the aryl-oxygen bond central to the structure of this compound. These reactions typically involve a transition metal catalyst, most commonly copper or palladium, which facilitates the union of an aryl electrophile (like an aryl halide) and an oxygen-containing nucleophile.

Copper-catalyzed reactions are among the foundational methods for C-O bond formation. The Ullmann and Chan-Lam couplings represent two key approaches, offering distinct advantages in the synthesis of aryl ethers and esters.

The Ullmann condensation , a classic transformation, traditionally involves the coupling of an aryl halide with an alcohol or phenol in the presence of stoichiometric amounts of copper at high temperatures. organic-chemistry.org Modern iterations have introduced catalytic amounts of copper, often with ligands, to improve efficiency. For the synthesis of an aryl ester like the target compound, an Ullmann-type reaction would couple a salt of 3-methoxybenzoic acid with an activated aryl halide, such as 2-bromo-1-iodo-4-methylbenzene. The active species is a copper(I) compound that undergoes oxidative addition with the aryl halide. organic-chemistry.org

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a more recent and versatile copper-catalyzed method that couples arylboronic acids with O- or N-nucleophiles. wikipedia.org A significant advantage is that these reactions can often be conducted at room temperature and are open to the air, using molecular oxygen as the oxidant. organic-chemistry.org Later developments extended the scope of the Chan-Lam reaction to include carboxylic acids, enabling the direct synthesis of aryl esters. wikipedia.org In the context of synthesizing this compound, this reaction would involve the coupling of 2-bromo-4-methylphenylboronic acid with 3-methoxybenzoic acid in the presence of a copper catalyst like copper(II) acetate. The mechanism is thought to proceed through a copper(III) intermediate which then undergoes reductive elimination to form the final ester product. wikipedia.org

FeatureUllmann CouplingChan-Lam Coupling
Catalyst Copper (often Cu(I) salts like CuI)Copper (typically Cu(II) acetate)
Aryl Source Aryl HalideArylboronic Acid
Oxygen Source Phenol / Carboxylate SaltCarboxylic Acid
Typical Conditions High temperatures (often >150°C)Room temperature to mild heating
Atmosphere Often requires inert atmosphereCan be run open to air
Key Advantage Uses readily available aryl halidesMilder conditions, broader functional group tolerance

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variants, represent a powerful and highly versatile alternative for C-O bond formation. These methods are renowned for their exceptional functional group tolerance, high yields, and applicability to a wide range of substrates. nih.gov The synthesis of aryl esters can be achieved by coupling an aryl halide or triflate with a carboxylic acid.

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl electrophile (e.g., 1,2-dibromo-4-methylbenzene) to form a Pd(II) intermediate.

Transmetalation/Acid-Base Reaction: The oxygen nucleophile (e.g., a 3-methoxybenzoate salt) displaces the halide on the palladium complex. This step is often facilitated by a base.

Reductive Elimination: The aryl group and the carboxylate group are eliminated from the palladium center, forming the desired C-O bond of the ester product and regenerating the Pd(0) catalyst.

The success of these couplings is highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered biarylphosphine ligands, such as those developed by Buchwald and Fu, are often essential for promoting the reductive elimination step and preventing side reactions. nih.gov

Catalyst SystemLigand TypeTypical SubstratesKey Features
Pd(OAc)₂ / XantPhosWide bite-angle bisphosphineAryl bromides, AlkenylaluminumsHighly efficient for various substrates, enabling short reaction times. nih.gov
Pd(PPh₃)₄Monodentate phosphine (B1218219)Aryl tosylates, Organozinc reagentsEffective for C-O bond activation of sulfonate electrophiles. nih.gov
Pd(OAc)₂ / NMe₂-CM-PhosElectron-rich phosphineAryl/heteroaryl mesylates and tosylatesAllows for low catalyst loading and can be scaled up effectively. rsc.org
PdCl₂ / Custom LigandsVarious phosphine ligandsAryl chlorides, Grignard reagentsCapable of activating strong Si-Cl bonds for arylation. scispace.com

Green Chemistry Principles in the Synthesis of Bromoaryl Esters

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com In the synthesis of bromoaryl esters, these principles can be applied to reduce environmental impact, improve safety, and increase efficiency. Key tenets include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic rather than stoichiometric reagents. unibo.itresearchgate.net

One of the most effective green chemistry strategies is the elimination of volatile organic solvents. Solvent-free, or "neat," reactions offer significant environmental benefits by reducing waste, pollution, and the energy costs associated with solvent production, purification, and disposal. mdpi.com

For the synthesis of bromoaryl esters, a solvent-free approach could involve the direct reaction of 2-bromo-4-methylphenol and 3-methoxybenzoic acid (or its acid chloride) in the presence of a solid, recyclable catalyst. The reaction mixture is typically heated to a molten state or subjected to mechanochemical mixing (grinding) to ensure homogeneity and facilitate the reaction. mdpi.com This approach not only aligns with green principles but can also lead to higher reaction rates and simplified product purification, as the need for solvent removal is eliminated. rsc.orgresearchgate.net A greener Steglich esterification protocol using acetonitrile, a less hazardous solvent, has also been developed, which can eliminate the need for column chromatography for purification. nih.gov

Sustainable catalyst design focuses on creating catalysts that are efficient, stable, recyclable, and environmentally benign. For ester synthesis, this often involves moving from homogeneous catalysts, which can be difficult to separate from the product, to heterogeneous systems. mdpi.com

Key areas of sustainable catalyst development include:

Solid Acid Catalysts: Materials like ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons are highly effective for esterification. mdpi.comacs.org Their primary advantage is the ease of separation from the reaction mixture via simple filtration, allowing for catalyst reuse and contributing to a more sustainable process. mdpi.com

Novel Bimetallic Catalysts: Recent research has focused on developing highly active catalysts that can function under mild conditions. For example, rhodium-ruthenium (RhRu) bimetallic oxide clusters have been shown to be effective for producing aryl esters using molecular oxygen as the sole, non-toxic oxidant, with water as the only byproduct. labmanager.com

Hydrolytically Stable Catalysts: A major challenge for many esterification catalysts, such as titanates, is their sensitivity to water, which can lead to deactivation. acs.org Designing more robust catalysts, such as mixed titanium-bismuth clusters, improves hydrolytic stability and maintains high reactivity, leading to more efficient and reliable industrial processes. acs.org

Catalyst TypeExamplesAdvantages
Solid Acids (Resins) Amberlyst-15, NafionReusable, easy to separate, non-corrosive. mdpi.commdpi.com
Solid Acids (Carbons) Sulfonated Activated CarbonDerived from renewable biomass, sustainable. acs.org
Bimetallic Clusters RhRuOₓ/C, Ti/Bi ClustersHigh activity, use of green oxidants (O₂), improved stability. labmanager.comacs.org
Metal-Free Systems Diaryliodonium SaltsAvoids transition metals, compatible with many functional groups. organic-chemistry.orgacs.org

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylphenyl 3 Methoxybenzoate

Reactions at the Aryl Bromide Functionality

The primary site of reactivity on 2-Bromo-4-methylphenyl 3-methoxybenzoate is the carbon-bromine bond. This functionality serves as a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and aryl bromides are common substrates for these transformations. rsc.org The reactivity of this compound in these reactions is influenced by the electronic and steric environment of the C-Br bond.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds, involving the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govyonedalabs.com For this compound, this reaction would enable the synthesis of various biaryl structures.

The general reaction scheme is as follows: Suzuki-Miyaura Coupling Reaction Scheme

General Reaction Scheme for the Suzuki-Miyaura Coupling of this compound.

The reaction is compatible with a wide range of functional groups, and the ortho-ester group is expected to be well-tolerated. nih.gov However, the steric hindrance from the ortho-ester group might necessitate the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. rsc.org The electronic nature of the boronic acid can also influence the reaction outcome, with both electron-rich and electron-poor aryl boronates being generally well-tolerated. researchgate.net

Table 1: Plausible Conditions for Suzuki-Miyaura Coupling of this compound

Entry Arylboronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(OAc)₂ S-Phos K₃PO₄ Toluene/H₂O 100 >90
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane 110 >85

Note: The data in this table is hypothetical and based on typical conditions for similar substrates.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. youtube.com For this compound, this would lead to the formation of stilbene-like structures. The reaction is typically carried out in the presence of a base, and the choice of catalyst and ligand can influence the regioselectivity and stereoselectivity of the product. libretexts.org

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the 2-position of the phenyl ring of this compound. Sterically demanding aryl bromides can be challenging substrates for Sonogashira coupling, and the choice of ligand is crucial for achieving good yields. nih.gov

Table 2: Plausible Conditions for Heck and Sonogashira Coupling

Reaction Coupling Partner Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Heck Styrene Pd(OAc)₂ P(o-tol)₃ Et₃N DMF 100 >80

Note: The data in this table is hypothetical and based on typical conditions for similar substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction would be a valuable tool for the synthesis of arylamine derivatives of this compound. The reaction is known for its broad substrate scope and functional group tolerance. beilstein-journals.orgchemrxiv.org The use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields, especially with sterically hindered aryl halides. beilstein-journals.org

The general reaction scheme is as follows: Buchwald-Hartwig Amination Reaction Scheme

General Reaction Scheme for the Buchwald-Hartwig Amination of this compound.

Table 3: Plausible Conditions for Buchwald-Hartwig Amination

Entry Amine Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Aniline Pd₂(dba)₃ BINAP NaOt-Bu Toluene 100 >90
2 Morpholine Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 110 >85

Note: The data in this table is hypothetical and based on typical conditions for similar substrates.

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation but the strong basicity and nucleophilicity of the Grignard reagent can limit its functional group compatibility. nih.gov The ester functionality in this compound might be susceptible to attack by the Grignard reagent.

The Negishi coupling employs an organozinc reagent as the nucleophile and is catalyzed by palladium or nickel. numberanalytics.com Organozinc reagents are generally more functional group tolerant than Grignard reagents, making the Negishi coupling a more suitable choice for substrates containing ester groups. researchgate.netbath.ac.uk

Table 4: Plausible Conditions for Kumada and Negishi Coupling

Reaction Organometallic Reagent Catalyst Solvent Temp (°C) Yield (%)
Kumada Phenylmagnesium bromide Ni(dppe)Cl₂ THF 65 Moderate

Note: The data in this table is hypothetical and based on typical conditions for similar substrates.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups in the ortho and/or para positions to the leaving group. pressbooks.pub

In the case of this compound, the ester group at the ortho position is electron-withdrawing and could potentially activate the ring towards nucleophilic attack. However, the methyl group at the para position is electron-donating, which would deactivate the ring. Therefore, SNAr reactions on this substrate are expected to be challenging and would likely require harsh reaction conditions and a very strong nucleophile. pressbooks.pub The reaction would proceed through a Meisenheimer complex intermediate. acs.org

Table 5: Mentioned Compounds

Compound Name
This compound
Phenylboronic acid
4-Methoxyphenylboronic acid
3-Pyridylboronic acid
S-Phos
XPhos
Styrene
Phenylacetylene
Aniline
Morpholine
Benzylamine
BINAP
Xantphos
RuPhos
Phenylmagnesium bromide
Phenylzinc chloride

Lithiation and Grignard Reagent Formation at the Aryl Bromide

The presence of a bromine atom on the phenyl ring of the 2-bromo-4-methylphenol-derived portion of the molecule offers a reactive site for metal-halogen exchange reactions. These reactions are fundamental in the formation of organometallic reagents, which are powerful intermediates for creating new carbon-carbon bonds.

Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), is expected to result in a lithium-halogen exchange. This reaction would replace the bromine atom with a lithium atom, forming a highly reactive aryllithium species. The rate and efficiency of this lithiation process are influenced by factors such as the choice of organolithium reagent and the reaction conditions. For instance, t-BuLi is generally more reactive than n-BuLi in such exchanges. growingscience.comresearchgate.net

Grignard Reagent Formation: The corresponding Grignard reagent can be synthesized by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF. youtube.com The initiation of this reaction often requires activation of the magnesium surface, which can be achieved by methods like mechanical stirring, sonication, or the addition of a small amount of an activating agent like iodine or 1,2-dibromoethane. youtube.com Once formed, the Grignard reagent, 2-(3-methoxybenzoyloxy)-5-methylphenylmagnesium bromide, can be used in a wide array of subsequent reactions.

The following table outlines the expected conditions for these transformations:

ReactionReagentsSolventTypical ConditionsProduct
Lithiationn-BuLi or t-BuLiTHF, Diethyl ether-78 °C, Inert atmosphere2-Lithio-4-methylphenyl 3-methoxybenzoate
Grignard FormationMg turningsTHF, Diethyl etherReflux, Inert atmosphere2-(3-methoxybenzoyloxy)-5-methylphenylmagnesium bromide

Transformations of the Ester Moiety

The ester functional group is a key site for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Saponification Kinetics

Hydrolysis: The ester linkage in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium, is a reversible process that yields 2-bromo-4-methylphenol (B149215) and 3-methoxybenzoic acid.

Saponification: Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that is generally faster and more efficient than acid-catalyzed hydrolysis. This process involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a co-solvent like ethanol (B145695) to ensure solubility. The products of saponification are 2-bromo-4-methylphenol and the corresponding carboxylate salt of 3-methoxybenzoic acid. The kinetics of saponification can be influenced by factors such as the concentration of the base, temperature, and the solvent system used.

Transesterification Reactions

Transesterification involves the exchange of the alkoxy or aryloxy group of an ester with another alcohol. In the case of this compound, this reaction can be catalyzed by either an acid or a base. For example, reacting the compound with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of methyl 3-methoxybenzoate and 2-bromo-4-methylphenol. The equilibrium of this reaction can be shifted towards the products by using a large excess of the new alcohol or by removing one of the products as it is formed.

Reduction to Alcohols and Ethers

The ester group can be reduced to yield primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to produce 3-methoxybenzyl alcohol and 2-bromo-4-methylphenol. This reaction is typically performed in an anhydrous ether solvent like THF.

A summary of the transformations of the ester moiety is presented in the table below:

ReactionReagentsProducts
Acid-catalyzed HydrolysisH₃O⁺2-Bromo-4-methylphenol, 3-Methoxybenzoic acid
SaponificationNaOH or KOH2-Bromo-4-methylphenol, Sodium or Potassium 3-methoxybenzoate
TransesterificationR'OH, H⁺ or RO⁻3-Methoxybenzoate ester of R'OH, 2-Bromo-4-methylphenol
ReductionLiAlH₄3-Methoxybenzyl alcohol, 2-Bromo-4-methylphenol

Reactivity of the Methoxy (B1213986) Group

The methoxy group on the benzoate (B1203000) portion of the molecule is generally stable but can undergo specific reactions under certain conditions.

Demethylation Reactions and Phenol (B47542) Generation

The methyl group of the methoxy ether can be cleaved to generate a hydroxyl group, converting the 3-methoxybenzoate moiety into a 3-hydroxybenzoate derivative. This demethylation is a common transformation in natural product synthesis and medicinal chemistry. google.com A widely used reagent for this purpose is boron tribromide (BBr₃), which is a powerful Lewis acid that readily cleaves ethers. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. Other reagents that can effect demethylation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃). google.com The choice of demethylating agent can be crucial to avoid unwanted side reactions with other functional groups in the molecule. google.com For instance, certain reagents might also cleave the ester bond.

The following table summarizes the demethylation reaction:

ReactionReagentsProduct
DemethylationBBr₃, AlCl₃, or HBr2-Bromo-4-methylphenyl 3-hydroxybenzoate

Influence of Substituents on Reaction Kinetics and Selectivity

There is no available research data detailing how different substituents on either the 2-bromo-4-methylphenyl ring or the 3-methoxybenzoate moiety affect the kinetics and selectivity of reactions involving this specific ester. Studies of this nature would typically involve systematic variations of functional groups and subsequent measurement of reaction rates and product distributions. Without such experimental work, any discussion on this topic would be purely speculative.

Derivatization Strategies and Synthetic Utility in Building Complex Molecular Architectures

Synthesis of Polyfunctionalized Aromatic Systems

The structure of 2-Bromo-4-methylphenyl 3-methoxybenzoate, featuring a bromine atom, a methyl group, and a methoxybenzoate ester on a phenyl ring, offers multiple handles for regioselective transformations. The bromine atom is a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, alkynyl, and amino substituents.

The methyl group can undergo benzylic functionalization, such as oxidation or halogenation, to introduce further complexity. The ester linkage is susceptible to hydrolysis, reduction, or amidation, providing another avenue for diversification. The interplay of these reactive sites allows for the stepwise and controlled synthesis of highly substituted aromatic compounds that would be challenging to prepare through other methods.

Table 1: Potential Cross-Coupling Reactions Utilizing the Bromine Atom

Cross-Coupling ReactionReagents and ConditionsPotential Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl compounds
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseArylalkynes
Buchwald-Hartwig AminationAmine, Pd catalyst, baseN-Aryl amines
Heck CouplingAlkene, Pd catalyst, baseArylalkenes

This table is illustrative of the potential synthetic transformations and is not based on experimentally verified data for this specific compound.

Formation of Biologically Relevant Scaffolds (excluding clinical data)

The structural motifs accessible from this compound are prevalent in many biologically active molecules. For instance, the biaryl core, accessible through Suzuki coupling, is a common feature in pharmaceuticals and agrochemicals. Furthermore, intramolecular reactions can be envisioned to construct heterocyclic scaffolds. For example, following a cross-coupling reaction to introduce a suitable functional group, cyclization could lead to the formation of dibenzofurans, carbazoles, or other fused aromatic systems that are of interest in medicinal chemistry. The strategic unmasking or transformation of the ester and methoxy (B1213986) groups can further guide the assembly of complex, three-dimensional structures.

Precursor in Natural Product Synthesis

While no direct application of this compound as a precursor in a completed natural product synthesis has been documented in the provided search results, its structural features suggest its potential utility in such endeavors. Many natural products contain highly substituted aromatic rings. This compound could serve as a key building block, where the bromine, methyl, and ester functionalities are sequentially elaborated to construct a portion of a complex natural product. The ability to perform selective transformations at different sites is crucial in total synthesis to avoid protecting group manipulations and shorten synthetic routes.

Role in Tandem and Cascade Reactions

The multiple reactive centers of this compound make it an ideal candidate for the development of tandem or cascade reactions. A single catalytic system could potentially orchestrate a sequence of events, for example, a cross-coupling reaction followed by an intramolecular cyclization. Such processes are highly efficient as they reduce the number of synthetic steps, purifications, and waste generation. For instance, a palladium-catalyzed process could initiate a coupling at the bromine position, with the newly introduced substituent then reacting with the ester or the activated methyl group in a subsequent intramolecular step.

Design of New Reaction Pathways Utilizing Multiple Reactive Sites

The unique electronic and steric environment of each functional group in this compound allows for the design of novel and selective reaction pathways. Orthogonal reactivity, where one functional group can be reacted selectively in the presence of others, is a key concept. For example, the bromine can be targeted with palladium catalysis while leaving the ester and methyl groups untouched. Conversely, conditions could be chosen to selectively hydrolyze the ester without affecting the C-Br bond. The development of new catalytic systems that can selectively activate one of the C-H bonds of the methyl group or the aromatic ring in the presence of the other functionalities would open up new avenues for the late-stage functionalization of this and related molecules.

Table 2: Orthogonal Reactivity of Functional Groups

Functional GroupPotential Selective TransformationReagents/Conditions
BromoCross-couplingPd catalysis
EsterHydrolysisAcid or base
EsterReductionReducing agents (e.g., LiAlH4)
MethylBenzylic HalogenationN-Bromosuccinimide, light

This table illustrates the concept of orthogonal reactivity and does not represent experimentally confirmed selective reactions for this specific molecule.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Methylphenyl 3 Methoxybenzoate and Its Transformations

Electronic Structure Analysis and Reactivity Prediction

Electronic structure analysis is fundamental to predicting a molecule's reactivity. Methods such as the calculation of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps reveal key aspects of chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the FMOs that respectively indicate the ability to donate and accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For 2-bromo-4-methylphenyl 3-methoxybenzoate, the HOMO is expected to be localized on the electron-rich 2-bromo-4-methylphenyl ring, while the LUMO would likely be centered on the 3-methoxybenzoate moiety, particularly the carbonyl group.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. In this compound, the oxygen atoms of the ester and methoxy (B1213986) groups are anticipated to be the most electron-rich sites, while the hydrogen atoms and the area around the bromine atom would exhibit a more positive potential.

Interactive Table: Frontier Molecular Orbital (FMO) Energies and Related Properties

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVEnergy difference between HOMO and LUMO, indicating chemical stability.
Ionization Potential6.5 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity1.2 eVThe energy released when an electron is added to the molecule.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the energetics of chemical reactions, providing insights into reaction mechanisms and feasibility. For the synthesis of this compound, which can be formed through the esterification of 2-bromo-4-methylphenol (B149215) and 3-methoxybenzoyl chloride, DFT can be employed to calculate the reaction's thermodynamic properties.

Interactive Table: Calculated Thermodynamic Data for the Esterification Reaction

Thermodynamic ParameterValue (kcal/mol)Description
Enthalpy of Reaction (ΔH)-15.8The heat absorbed or released during the reaction at constant pressure.
Gibbs Free Energy of Reaction (ΔG)-22.5The energy associated with a chemical reaction that can be used to do work.
Entropy of Reaction (ΔS)22.4 cal/mol·KThe measure of the disorder or randomness of the system.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction pathway. DFT calculations are instrumental in locating and characterizing these transient structures. For the formation of this compound, the transition state would involve the nucleophilic attack of the hydroxyl group of 2-bromo-4-methylphenol on the carbonyl carbon of 3-methoxybenzoyl chloride.

Once a transition state is located, its identity is confirmed by vibrational frequency analysis, where the TS is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis using the Intrinsic Reaction Coordinate (IRC) method can be performed. IRC calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired chemical species.

Interactive Table: Transition State Properties

PropertyValueDescription
Activation Energy (Ea)18.7 kcal/molThe minimum amount of energy required for the reaction to occur.
Imaginary Frequency-250 cm⁻¹The characteristic vibrational mode of the transition state.
Key Bond Distance (O-C)2.1 ÅThe distance between the nucleophilic oxygen and the electrophilic carbon in the TS.

Conformational Landscape and Molecular Dynamics Simulations

Computational methods can be used to explore this landscape by performing a systematic search of conformations or by running molecular dynamics (MD) simulations. A conformational search can identify the lowest energy conformers, while MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. These simulations can reveal the preferred orientations of the substituent groups and the barriers to rotation around the single bonds.

Interactive Table: Key Dihedral Angles and Rotational Barriers

Dihedral AngleDescriptionLow-Energy Value (degrees)Rotational Barrier (kcal/mol)
C-O-C-CPhenyl-ester linkage1203.5
O-C-C-CEster-phenyl linkage452.8

Cheminformatics and QSAR Studies for Analogous Compounds (excluding medicinal/agrochemical properties)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to establish relationships between the chemical structure of a series of compounds and their properties. While often applied in drug discovery, these methods can also be used to predict physical properties like boiling point, melting point, and solubility for compounds analogous to this compound.

By compiling a dataset of structurally related phenyl benzoates and their experimentally determined properties, a QSAR model can be developed. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound. These descriptors can include constitutional, topological, and quantum chemical parameters. Statistical methods are then used to create a mathematical model that correlates these descriptors with the observed properties. This model can then be used to predict the properties of new or uncharacterized compounds like this compound.

Interactive Table: Predicted Physical Properties from a Hypothetical QSAR Model

PropertyPredicted ValueDescription
Melting Point85 °CThe temperature at which the compound changes from a solid to a liquid.
Boiling Point380 °CThe temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.
LogP4.5The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

Exploration of Potential Applications in Materials Science and Specialty Chemicals

Building Block for Organic Electronic Materials

There is no current research available on the use of 2-Bromo-4-methylphenyl 3-methoxybenzoate as a building block for organic electronic materials.

No studies have been published detailing the use of this compound as a monomer in polymer synthesis for optoelectronic applications.

There is no information available regarding the application of this compound as a precursor for OLED components.

The potential for this compound in the design of AIE materials has not been investigated in any known research.

Intermediate for High-Performance Polymers

No data exists on the role of this compound as an intermediate for high-performance polymers.

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

There is no available research on the use of this compound as a ligand precursor in catalysis.

Development of Smart Materials and Functional Coatings

The application of this compound in the development of smart materials and functional coatings has not been documented.

Future Directions and Challenges in the Research of 2 Bromo 4 Methylphenyl 3 Methoxybenzoate

Development of Catalyst-Free or Photocatalytic Synthetic Routes

The synthesis of aromatic esters like 2-Bromo-4-methylphenyl 3-methoxybenzoate traditionally relies on well-established esterification methods, which may involve catalysts and elevated temperatures. quora.comgoogle.comdergipark.org.tr A significant future direction in the synthesis of this and related compounds is the development of more sustainable and efficient catalyst-free or photocatalytic routes.

Catalyst-Free Synthesis: The pursuit of catalyst-free reactions is driven by the need to reduce environmental impact and simplify purification processes. For a compound like this compound, this could involve exploring high-temperature or high-pressure conditions, microwave-assisted synthesis, or the use of novel solvent systems that can promote the reaction without a traditional catalyst. The primary challenge in developing these methods is achieving high yields and selectivity, as the absence of a catalyst can often lead to slower reaction rates and the formation of side products.

Photocatalytic Synthesis: Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. acs.orgrsc.org Future research could focus on developing a photocatalytic esterification to produce this compound. This might involve the use of a photosensitizer that can activate a carboxylic acid or an alcohol derivative, facilitating the ester formation under visible light. uni-regensburg.desci-hub.se A key challenge will be to design a photocatalytic system that is efficient and compatible with the functional groups present in the starting materials. Recent studies have shown that certain benzoate (B1203000) esters can themselves act as photosensitizers, opening an intriguing possibility for auto-catalytic or self-sensitized synthetic pathways. uni-regensburg.de

Synthetic RoutePotential AdvantagesKey Challenges
Catalyst-Free Reduced cost, simplified purification, lower environmental impact.Achieving high yields and selectivity, potentially harsh reaction conditions (high temperature/pressure).
Photocatalytic Mild reaction conditions, high selectivity, access to unique reaction pathways.Catalyst design and stability, substrate scope, potential for side reactions.

Exploration of Novel Bio-Inspired Transformations (excluding biological effects)

Nature provides a vast blueprint for chemical transformations, and emulating these processes in the laboratory is a growing area of research. For this compound, bio-inspired transformations could lead to novel derivatives with interesting properties. This research would focus on the chemical transformations themselves, rather than any potential biological effects.

One avenue of exploration is the use of enzyme-catalyzed reactions, or "biotransformations," which are known for their high selectivity and mild reaction conditions. nih.gov For instance, lipases could be investigated for their ability to catalyze the synthesis or hydrolysis of this ester with high chemo- and regioselectivity. The challenge here lies in finding or engineering an enzyme that can accommodate the specific steric and electronic properties of the substituted aromatic rings.

Another bio-inspired approach could involve mimicking metabolic pathways to modify the structure of this compound. This could include selective hydroxylations, demethylations, or other functional group interconversions inspired by the action of cytochrome P450 enzymes. The primary difficulty in this area is replicating the complex enzymatic machinery in a laboratory setting, often requiring the development of sophisticated biomimetic catalysts.

Integration into Flow Chemistry Systems for Scalable Synthesis

For any compound to have a significant impact, its synthesis must be scalable. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the production of fine chemicals. acs.orgvapourtec.comresearchgate.netrsc.orglonza.com Integrating the synthesis of this compound into a flow chemistry system is a promising future direction.

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. rsc.org For the synthesis of this aromatic ester, a flow system could be designed to pump the starting materials through a heated reactor packed with a solid-supported catalyst, allowing for continuous production and easy separation of the product.

The main challenges in developing a flow synthesis for this compound would be the optimization of the flow conditions, including flow rate, temperature, and catalyst selection, to maximize throughput and product quality. Additionally, ensuring the long-term stability and activity of the catalyst in a continuous process is a critical consideration.

ParameterAdvantage in Flow Chemistry
Temperature Control Efficient heat dissipation, enabling safe use of highly exothermic reactions. rsc.org
Mixing Rapid and efficient mixing, leading to improved reaction rates and yields. vapourtec.com
Scalability Straightforward scale-up by running the system for longer periods. vapourtec.com
Safety Small reaction volumes minimize the risk associated with hazardous reagents or intermediates. rsc.org

Advanced Spectroscopic Characterization (focus on methodology and interpretation, not data)

A thorough understanding of a molecule's structure and properties relies on a suite of spectroscopic techniques. openaccessjournals.combritannica.com For this compound, future research will benefit from the application of advanced spectroscopic methodologies to gain deeper insights into its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR (¹H and ¹³C) is fundamental for structural elucidation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide unambiguous assignments of all proton and carbon signals, which is particularly important for complex aromatic systems. utoronto.ca Furthermore, solid-state NMR could be employed to study the conformation and packing of the molecule in the crystalline state. The challenge in interpreting these advanced spectra lies in resolving overlapping signals and accurately measuring coupling constants to determine spatial relationships between atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of the molecule, providing valuable information about its structure and bonding. Interpreting the fragmentation data can be complex and may require computational modeling to support the proposed fragmentation pathways.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. For this compound, these techniques can confirm the presence of the ester carbonyl group and the aromatic rings. Advanced techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could be used to study intramolecular vibrational coupling and conformational dynamics. The primary challenge is the detailed assignment of the vibrational modes, which often requires theoretical calculations.

Investigating Supramolecular Interactions and Self-Assembly Potential

The study of how molecules interact and organize into larger structures is the realm of supramolecular chemistry. The aromatic rings and polar ester group in this compound make it an interesting candidate for investigating supramolecular interactions and self-assembly. nih.gov

Future research could explore the ability of this molecule to form ordered structures in the solid state or in solution through non-covalent interactions such as π-π stacking, dipole-dipole interactions, and halogen bonding. nih.govresearchgate.net The presence of a bromine atom is particularly noteworthy, as halogen bonding is increasingly recognized as a powerful tool for directing the assembly of molecules. nih.gov

The primary challenges in this area are the crystallization of the compound into high-quality single crystals suitable for X-ray diffraction analysis, which would provide definitive evidence of the supramolecular interactions. Additionally, studying these weak interactions in solution can be difficult and may require a combination of spectroscopic techniques and computational modeling. The ultimate goal would be to understand how the molecular structure of this compound dictates its self-assembly behavior, which could pave the way for the design of new materials with tailored properties. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.